Ethyl (3R)-3-amino-4-methylpentanoate
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Overview
Description
Ethyl (3R)-3-amino-4-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an amino group attached to a chiral carbon, making it an important molecule in stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3R)-3-amino-4-methylpentanoate typically involves the esterification of (3R)-3-amino-4-methylpentanoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve stereoselective synthesis, ensuring the desired (3R) configuration of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Ethyl (3R)-3-amino-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of amino acid derivatives and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing the active (3R)-3-amino-4-methylpentanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-4-methylpentanoate: The enantiomer of the compound, differing in the configuration at the chiral center.
Methyl (3R)-3-amino-4-methylpentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (3R)-3-amino-4-ethylpentanoate: Similar structure but with an additional ethyl group on the pentanoate chain.
Uniqueness: this compound is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration is crucial for its biological activity and its use as a chiral building block in asymmetric synthesis.
Properties
IUPAC Name |
ethyl (3R)-3-amino-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXWHOBPJEQJJ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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